molecular formula C12H16BrClO2 B8029033 5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene

5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene

Cat. No.: B8029033
M. Wt: 307.61 g/mol
InChI Key: BWJCKDLXUMGXOY-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene is an organic compound with the molecular formula C12H16BrClO2. It is a derivative of bromochlorobenzene, where the benzene ring is substituted with bromine, chlorine, and two isopropoxy groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene typically involves the reaction of bromochlorobenzene with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the substitution reaction. For example, the reaction can be carried out using potassium carbonate as a base and a palladium catalyst under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated benzene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloro-1,3-bis(propan-2-yl)benzene: Similar structure but with different substitution pattern.

    1-Bromo-2-chlorobenzene: Lacks the isopropoxy groups.

    5-Bromo-2-chloro-4’-ethoxydiphenylmethane: Contains an ethoxy group instead of isopropoxy.

Uniqueness

5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene is unique due to the presence of both bromine and chlorine atoms along with two isopropoxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

5-bromo-1-chloro-2,3-di(propan-2-yloxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClO2/c1-7(2)15-11-6-9(13)5-10(14)12(11)16-8(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJCKDLXUMGXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)Br)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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